molecular formula C9H19NO B13629448 3-((4-Methylpentyl)oxy)azetidine

3-((4-Methylpentyl)oxy)azetidine

Cat. No.: B13629448
M. Wt: 157.25 g/mol
InChI Key: PYNUEMWEJHYTCM-UHFFFAOYSA-N
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Description

3-((4-Methylpentyl)oxy)azetidine (CAS 1341497-10-6) is a chemical compound belonging to the class of azetidine derivatives. With a molecular formula of C 9 H 19 NO and a molecular weight of 157.25 g/mol, it serves as a specialized building block in organic synthesis and medicinal chemistry research . The compound features a four-membered azetidine ring, a structure known for its significant ring strain that dictates unique reactivity and makes it a valuable intermediate for constructing more complex molecules . Azetidine derivatives are of significant interest in scientific research due to their broad biological activities. They are recognized as key synthons for various biologically active compounds and have shown relevance as cholesterol absorption inhibitors and enzyme inhibitors . The 2-azetidinone moiety, in particular, is a common structural feature in several classes of broad-spectrum β-lactam antibiotics . The introduction of an azetidine motif into molecular frameworks is a strategy employed to develop new pharmacological templates with potential anti-inflammatory, anti-malarial, and anti-tuberculosis activities . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(4-methylpentoxy)azetidine

InChI

InChI=1S/C9H19NO/c1-8(2)4-3-5-11-9-6-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

PYNUEMWEJHYTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC1CNC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 4 Methylpentyl Oxy Azetidine and Azetidine Systems

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a driving force for many of their characteristic reactions. rsc.orgrsc.orgresearchwithrutgers.com While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts, which have a much lower ring strain. rsc.org This intermediate reactivity allows for unique chemical transformations to be triggered under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com

The ring strain in azetidines can, however, also lead to stability issues, including decomposition pathways not typically observed in larger ring systems. nih.govacs.org For instance, the strain can facilitate metabolic ring-opening when interacting with biological nucleophiles like glutathione. nih.gov The balance between stability and reactivity makes azetidines intriguing subjects for mechanistic studies and valuable building blocks in synthetic chemistry. rsc.orgresearchwithrutgers.com The reactivity can be further modulated by the substituents on the ring, which can either stabilize or further activate the strained system.

Ring-Opening Reactions of Azetidines

The relief of ring strain is a primary motivator for the diverse ring-opening reactions that azetidines undergo. These transformations can be initiated by a variety of reagents and conditions, leading to the formation of functionalized linear amines.

Nucleophilic Ring Opening Pathways

The ring-opening of azetidines via nucleophilic attack is a common and synthetically useful transformation. magtech.com.cn In many instances, this process occurs in a stereoselective and regioselective manner, yielding structurally defined linear amines. nih.gov The attack of a nucleophile typically occurs at one of the carbon atoms adjacent to the nitrogen.

For unsymmetrical azetidines, the site of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn Electron-withdrawing groups attached to the nitrogen or at the C2 position can activate the ring towards nucleophilic attack. magtech.com.cn The regioselectivity of the ring-opening is often dependent on the nature of the nucleophile and the substitution pattern of the azetidine ring. magtech.com.cn For instance, in many cases, the reaction proceeds via an SN2-type pathway. iitk.ac.in

Acid-Catalyzed Ring Opening Processes

Azetidines can undergo ring-opening reactions under acidic conditions. magtech.com.cn The process is often initiated by protonation of the azetidine nitrogen, which activates the ring for subsequent nucleophilic attack or rearrangement. acs.org Lewis acids can also be employed to mediate these transformations. iitk.ac.in

In some cases, acid-mediated intramolecular ring-opening can occur, leading to decomposition or rearrangement products. nih.govacs.org For example, N-substituted azetidines with a pendant amide group have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org This involves the nucleophilic attack of the amide oxygen onto the azetidine ring, followed by cleavage of a C-N bond. nih.gov The mechanism often involves the formation of a carbocation intermediate upon ring-opening, which is then trapped. acs.org

Chemo- and Regioselectivity in Azetidine Ring Cleavage

The chemo- and regioselectivity of azetidine ring cleavage are critical aspects that determine the synthetic utility of these reactions. The outcome is highly dependent on the structure of the azetidine, the nature of the nucleophile, and the reaction conditions, including the type of catalyst used. magtech.com.cn

In unsymmetrically substituted azetidines, electronic effects often dictate the site of ring cleavage. magtech.com.cn For example, substituents that can stabilize a positive charge on an adjacent carbon, such as aryl groups, will direct nucleophilic attack to that position. magtech.com.cn Conversely, sterically demanding nucleophiles may preferentially attack the less hindered carbon atom. magtech.com.cn The use of specific catalysts, such as lanthanoid triflates, has been shown to induce high regioselectivity in the intramolecular aminolysis of epoxy amines to form azetidines, highlighting the fine control that can be achieved. frontiersin.org

Table 1: Factors Influencing Selectivity in Azetidine Ring Opening

FactorInfluence on Selectivity
Substituents Electron-withdrawing groups can activate the ring, while bulky groups can sterically hinder attack. Aryl and other conjugating groups can direct the regioselectivity through electronic stabilization. magtech.com.cn
Nucleophile Strong, bulky nucleophiles may favor attack at the less substituted carbon, whereas smaller, "softer" nucleophiles might be more influenced by electronic factors. magtech.com.cn
Catalyst Lewis and Brønsted acids can activate the azetidine and influence the regiochemical outcome of the nucleophilic attack. iitk.ac.inacs.org Chiral catalysts can induce enantioselectivity. acs.org
Solvent The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and selectivity. acs.org

Functionalization and Derivatization at the Azetidine Core and Side Chain

Beyond ring-opening reactions, the functionalization of the azetidine core and its side chains is crucial for elaborating the molecular structure and accessing a wider range of derivatives.

C-H Functionalization Strategies

Direct C-H functionalization represents a powerful and atom-economical approach to modify the azetidine scaffold. Palladium-catalyzed intramolecular C(sp³)-H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This method allows for the formation of the azetidine ring by creating a C-N bond from a pre-existing C-H bond. acs.org Such strategies are valuable for installing substituents at specific positions, which can be challenging to achieve through traditional synthetic routes. The development of late-stage C-H functionalization techniques is of particular interest as it allows for the diversification of complex molecules containing an azetidine core. nih.gov

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a nucleophilic center, readily participating in alkylation and acylation reactions. These reactions are fundamental for the further functionalization of the azetidine core.

Alkylation: The secondary amine of 3-((4-Methylpentyl)oxy)azetidine is expected to undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfonates. The reaction typically proceeds via a nucleophilic substitution mechanism. The choice of solvent and base is crucial for the success of the reaction. For instance, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine, the azetidine nitrogen can be effectively alkylated. The reaction of N-H azetidines with agents like allyl bromide can be used to introduce further functionalities for subsequent reactions like ring-closing metathesis. nih.gov

Acylation: Similarly, acylation of the azetidine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acylazetidines are important intermediates in medicinal chemistry. The acylation can be highly diastereoselective, depending on the nature of the acylating agent and the substituents on the azetidine ring. acs.orgyoutube.com For example, kinetic resolution of racemic amines has been achieved through stereoselective acylation. youtube.com

Table 1: Representative N-Alkylation and N-Acylation Reactions of Azetidine Systems

Starting MaterialReagentProductReaction Type
3-Oxyazetidine DerivativeAlkyl Halide (e.g., Benzyl Bromide)N-Alkyl-3-oxyazetidineN-Alkylation
3-Oxyazetidine DerivativeAcyl Chloride (e.g., Benzoyl Chloride)N-Acyl-3-oxyazetidineN-Acylation
3-Oxyazetidine DerivativeAllyl BromideN-Allyl-3-oxyazetidineN-Alkylation

This table presents illustrative examples of N-alkylation and N-acylation reactions based on the general reactivity of azetidine derivatives. Specific conditions and yields would need to be determined experimentally for this compound.

Transformations Involving the Ether Linkage and Alkyl Chain

The ether linkage and the 4-methylpentyl side chain in this compound introduce additional sites for chemical transformations.

Ether Cleavage: The carbon-oxygen bond of the ether can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. For a secondary ether like this compound, the cleavage could potentially proceed via an S\textsubscript{N}2 mechanism, with the halide attacking the less sterically hindered carbon. masterorganicchemistry.com Cleavage of the C-O bond can also be achieved using other reagents like boron tribromide. organic-chemistry.org

Alkyl Chain Functionalization: While the alkyl chain is generally less reactive, it can potentially undergo free-radical halogenation at positions activated by the adjacent oxygen or at the tertiary carbon of the isobutyl group, although this would likely require harsh conditions and might lead to a mixture of products.

Table 2: Potential Transformations of the Ether Linkage in this compound

Reaction TypeReagentPotential Products
Ether CleavageHBr (excess)3-Bromoazetidine and 4-Methyl-1-pentanol
Ether CleavageHI (excess)3-Iodoazetidine and 4-Methyl-1-pentanol

This table illustrates the expected products from the acidic cleavage of the ether linkage in this compound based on general principles of ether chemistry. The azetidine ring itself may also undergo ring-opening under these harsh acidic conditions.

Rearrangement Reactions of Azetidine Derivatives

The inherent ring strain of the azetidine scaffold makes it susceptible to various rearrangement reactions, which can lead to the formation of other heterocyclic systems or highly substituted acyclic products. Current time information in Merrimack County, US.nih.gov

Stevens and Sommelet-Hauser Rearrangements: Upon quaternization of the azetidine nitrogen, for example by reaction with an alkyl halide, the resulting azetidinium salt can undergo rearrangement reactions. The Stevens rearrangement is a Current time information in Merrimack County, US.researchgate.net-sigmatropic rearrangement of an ammonium (B1175870) ylide, which can be generated by treating the azetidinium salt with a strong base. This rearrangement typically involves the migration of a group from the nitrogen to an adjacent carbon. researchgate.netnih.govresearchgate.net The Sommelet-Hauser rearrangement, a researchgate.netchemrxiv.org-sigmatropic rearrangement, is another possibility for suitably substituted azetidinium ylides. wikipedia.orgnih.gov These rearrangements can be influenced by the substituents on the nitrogen and the ring. nih.gov

Ring-Opening and Ring-Contraction Reactions: Azetidine derivatives can undergo ring-opening reactions under various conditions, including acid-mediated processes. chemrxiv.orgmagtech.com.cn For instance, N-substituted azetidines have been shown to undergo intramolecular ring-opening decomposition. chemrxiv.org Conversely, ring-contraction reactions of azetidine derivatives to form highly substituted aziridines have also been reported, proceeding through an aza-quasi-Favorskii type rearrangement. chemistryviews.org

Ring Expansion Reactions: Azetidinium salts can also undergo ring expansion to form five-membered rings, such as pyrrolidines. This can be achieved through a Current time information in Merrimack County, US.researchgate.net-Stevens rearrangement pathway. nih.gov Organocatalytic methods have been developed for the enantioselective ring expansion of azetidinium salts to produce 4-alkylideneproline derivatives. researchwithnj.com

Table 3: Overview of Potential Rearrangement Reactions for Azetidine Systems

Rearrangement TypeKey IntermediatePotential Product
Stevens RearrangementAzetidinium YlideSubstituted Pyrrolidine (Ring Expansion)
Sommelet-Hauser RearrangementAzetidinium YlideOrtho-substituted aromatic amine (if applicable)
Aza-Quasi-Favorskii RearrangementAnionic AzetidineSubstituted Aziridine (B145994) (Ring Contraction)
Acid-Mediated RearrangementProtonated AzetidineRing-Opened Products

This table summarizes general rearrangement pathways known for azetidine derivatives. The specific outcome for this compound would depend on the reaction conditions and the nature of any additional substituents.

Computational and Theoretical Investigations of Azetidine Structures and Reactivity

Quantum Chemical Studies on Azetidine (B1206935) Ring Systems (e.g., DFT calculations)

Quantum chemical methods are fundamental to modern chemical research, providing detailed electronic structure information. Among these, Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost, making it suitable for studying organic molecules. researchgate.netarxiv.org DFT calculations are employed to determine a molecule's geometric and electronic properties, such as bond lengths, bond angles, and the distribution of electron density.

In the study of azetidine derivatives, DFT is used to characterize the molecule and understand its physical and chemical behavior. researchgate.net For instance, methods like B3LYP are popular choices for calculations on organic systems. arxiv.orgresearchgate.net These studies can predict spectroscopic properties and other parameters like electronic and thermodynamic properties. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, as the energy gap between these orbitals indicates chemical stability and reactivity.

Below is an interactive table showing typical theoretical parameters that can be obtained for an azetidine derivative using DFT calculations.

Table 1: Representative Theoretical Data for a 3-Substituted Azetidine Derivative
ParameterDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.5 to -7.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.1.0 to 2.0 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.7.5 to 9.5 eV
Dipole MomentA measure of the polarity of the molecule.1.5 to 2.5 Debye

Note: The values in this table are representative and are based on general findings for 3-substituted azetidine systems. Specific values for 3-((4-Methylpentyl)oxy)azetidine would require dedicated calculations.

Conformational Analysis of 3-Substituted Azetidines

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent ring strain. The substituent at the 3-position, in this case, the (4-Methylpentyl)oxy group, significantly influences the ring's preferred conformation. The substituent can adopt either an axial or an equatorial position relative to the puckered ring.

The puckering of the azetidine ring and the orientation of the N-substituent are dynamic processes. nih.gov Computational studies can model these dynamics, revealing the energy barriers between different puckered states and the preferred orientation of substituents. nih.gov For this compound, the bulky (4-methylpentyl)oxy group would likely prefer an equatorial position to minimize steric hindrance with the rest of the ring.

Mechanistic Elucidation of Azetidine Reactions (e.g., transition state analysis)

Azetidines are valuable building blocks in organic synthesis, partly due to their ring strain, which can be harnessed for ring-opening and ring-expansion reactions. rsc.orgrsc.org Computational chemistry is instrumental in elucidating the mechanisms of these reactions. By modeling the reaction pathway, chemists can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.

Transition state analysis provides information about the activation energy of a reaction, which determines its rate. For example, in the nucleophilic attack on the azetidine ring, DFT calculations can model the approach of the nucleophile and the breaking of the C-N bond. nih.gov This has been applied to understand the reactivity of azetidines with thiols, proceeding through an SN2-like mechanism. nih.gov Computational models can predict which reaction pathways are more favorable. mit.edu For instance, in reactions involving azetidines, computational modeling has been used to pre-screen which starting materials are likely to react successfully, saving significant time and resources in the lab. mit.edu

The mechanism for various transformations, such as the formation of cyclopropanes from azetidines, has been investigated using DFT, suggesting that ring strain assists in the reaction. acs.org

Molecular Modeling and Dynamics Simulations of Azetidine Derivatives

While quantum chemical calculations provide detailed information about static structures, molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule like this compound might behave in a solution or how it might interact with a biological target. researchgate.netyoutube.com

These simulations are used to assess the structural stability of a ligand-receptor complex, which is crucial in drug discovery. researchgate.net For azetidine derivatives, MD simulations can reveal how the flexible (4-methylpentyl)oxy side chain explores different conformations and how the azetidine ring interacts with its environment. This information is valuable for designing molecules with specific properties, particularly for developing CNS-focused libraries where physicochemical properties are critical. acs.orgnih.gov

The combination of molecular docking, which predicts the preferred binding orientation of a molecule to a target, and MD simulations provides a powerful approach to understanding the molecular basis of a compound's activity. researchgate.netnih.gov

Below is an interactive table summarizing the applications of different computational methods in studying azetidine derivatives.

Table 2: Computational Methods and Their Applications for Azetidine Derivatives
Computational MethodPrimary ApplicationInformation Obtained
Density Functional Theory (DFT)Electronic structure and property calculation. researchgate.netOptimized geometry, reaction energies, HOMO/LUMO energies. researchgate.net
Conformational AnalysisDetermination of stable 3D structures.Relative energies of conformers, puckering of the ring. nih.gov
Transition State AnalysisElucidation of reaction mechanisms. rsc.orgActivation energy barriers, reaction pathways. nih.gov
Molecular Dynamics (MD)Simulation of molecular motion over time. researchgate.netStructural stability, conformational flexibility, protein-ligand interactions. nih.gov

Spectroscopic Characterization Techniques for Azetidines in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including azetidine (B1206935) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

In the case of azetidines, ¹H NMR and ¹³C NMR are fundamental. nih.gov ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. For instance, the chemical shifts of protons on the azetidine ring are indicative of their position and the nature of substituents. ipb.pt

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the azetidine ring are particularly sensitive to the substitution pattern and the electronic effects of the substituents. ipb.pt For instance, the presence of an oxygen atom in 3-((4-Methylpentyl)oxy)azetidine would significantly influence the chemical shifts of the C3 carbon of the azetidine ring.

Specialized NMR techniques, such as ¹⁵N NMR, can also be employed to directly probe the nitrogen atom of the azetidine ring, offering further insights into its electronic environment and bonding. ipb.pt The chemical shift of the azetidinyl nitrogen can be compared to that of unsubstituted azetidine to understand the electronic influence of the (4-Methylpentyl)oxy group. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azetidine Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HProtons on azetidine ring2.0 - 4.0
¹HProtons adjacent to oxygen3.5 - 4.5
¹³CCarbons in azetidine ring30 - 60
¹³CCarbon attached to oxygen60 - 80

Note: The exact chemical shifts for this compound would require experimental measurement.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. Furthermore, the fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation. nih.gov The fragmentation of the azetidine ring and the (4-methylpentyl)oxy side chain would produce characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) are often used for the analysis of such compounds in complex mixtures. acs.org

Table 2: Expected Key Mass Spectrometry Fragments for this compound

FragmentDescription
[M]+•Molecular ion
[M-C₆H₁₃O]+Loss of the (4-methylpentyl)oxy group
[C₆H₁₃O]+The (4-methylpentyl)oxy fragment
Fragments from azetidine ring cleavageCharacteristic ions indicating the four-membered ring

Note: The relative abundances of these fragments would depend on the ionization method used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. jmchemsci.com It is based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present. The C-N stretching vibration of the azetidine ring and the C-O-C stretching of the ether linkage would be key diagnostic peaks. acs.orgchemicalbook.com The presence of C-H bonds in the alkyl chain and the azetidine ring would also be evident. researchcommons.org The absence of certain peaks, such as a strong O-H stretch, would confirm the ether linkage rather than a hydroxyl group.

Table 3: Characteristic Infrared Absorption Frequencies for Azetidine Derivatives

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)
C-H (alkane)Stretch2850 - 2960
C-N (azetidine)Stretch1100 - 1350
C-O (ether)Stretch1050 - 1150
N-H (secondary amine)Stretch (if present)3300 - 3500

Note: The specific wavenumbers can be influenced by the molecular environment.

Application of Advanced Spectroscopic Methods

In addition to the fundamental techniques, advanced spectroscopic methods are often employed to gain a more comprehensive understanding of the three-dimensional structure and conformation of azetidine derivatives.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides information about the connectivity between protons and between protons and carbons. nih.gov These techniques are invaluable for unambiguously assigning all proton and carbon signals in the NMR spectra, especially for complex molecules. For this compound, 2D NMR would definitively establish the attachment of the (4-methylpentyl)oxy group to the 3-position of the azetidine ring.

Applications of Azetidines in Advanced Organic Synthesis and Materials Science

Azetidines as Chiral Building Blocks and Synthetic Templates

Chiral azetidines are highly valuable intermediates in asymmetric synthesis, serving as both foundational scaffolds and templates to control stereochemistry. nih.govbirmingham.ac.ukresearchgate.net The rigid azetidine (B1206935) ring can effectively transfer its stereochemical information to new products.

The synthesis of enantiomerically pure azetidines is a key focus of research. rsc.orgmagtech.com.cn Methods for producing chiral 3-substituted azetidines often start from readily available precursors. For instance, the synthesis of chiral 3-hydroxyazetidine can be a stepping stone to a variety of 3-oxy-substituted azetidines. While specific synthetic routes to 3-((4-Methylpentyl)oxy)azetidine are not extensively documented in the literature, a plausible approach would involve the O-alkylation of a protected 3-hydroxyazetidine with a suitable 4-methylpentyl halide or sulfonate, followed by deprotection. The chirality at the C3 position would be established either through the use of a chiral starting material or through a chiral resolution step.

Once obtained, these chiral azetidines can be used as templates in a variety of reactions. Their rigid conformation can influence the facial selectivity of reactions on substituents attached to the ring or on molecules that coordinate to the azetidine nitrogen.

Table 1: Examples of Enantioselective Synthesis of Azetidine Derivatives

ProductCatalyst/MethodEnantiomeric Excess (ee)Reference
Chiral N-substituted 3,3-dinitroazetidinesQuinidine-based phase-transfer catalyst90-95% utwente.nl
cis-2,3-disubstituted azetidinesCu/bisphosphine catalyzed boryl allylation of azetinesHigh nih.gov
Chiral azetidin-3-onesGold-catalyzed intermolecular oxidation of alkynes>98% mdpi.com

Development of Novel Synthetic Reagents and Catalysts Incorporating Azetidine Scaffolds

The rigid and defined geometry of the azetidine ring makes it an excellent scaffold for the design of novel reagents and catalysts for asymmetric synthesis. birmingham.ac.ukub.bw By incorporating an azetidine moiety, chemists can create a well-defined chiral environment around a catalytic center, leading to high levels of stereocontrol in chemical reactions. birmingham.ac.uk

Azetidine-derived ligands have been successfully employed in a range of metal-catalyzed reactions. For example, chiral azetidinyl ligands have been used in copper-catalyzed Henry reactions and Friedel-Crafts alkylations, demonstrating their effectiveness in inducing enantioselectivity. birmingham.ac.uk The development of azetidine-containing binuclear zinc catalysts has also been reported for asymmetric Michael additions. rsc.org The rigidity of the azetidine scaffold is credited with enhancing the control of the catalytic pocket and, consequently, the enantioselectivity of the reaction. rsc.org

While not specifically documented, a chiral this compound could potentially be incorporated into ligand structures. The ether side chain could influence the solubility and steric properties of the resulting catalyst, potentially offering advantages in specific solvent systems or for particular substrates.

Role of Azetidine Monomers in Polymerization Chemistry

Azetidines, due to their inherent ring strain, are suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. utwente.nlrsc.orgrsc.org These polymers have a wide range of potential applications, including in materials for CO2 capture, as antibacterial coatings, and in gene transfection. rsc.org

The polymerization of azetidines can proceed through either cationic or anionic mechanisms. Cationic ring-opening polymerization (CROP) of unsubstituted azetidine typically results in hyperbranched polymers. utwente.nlacs.orgosti.govacs.org However, the polymerization of N-sulfonylated azetidines via anionic ring-opening polymerization (AROP) can produce linear polymers. rsc.orgnsf.gov The sulfonyl group can be subsequently removed to yield linear poly(trimethylenimine). nsf.gov

A monomer such as this compound could, in principle, undergo polymerization. The ether linkage at the C3 position would be expected to be stable under typical ROP conditions. The resulting polymer would feature a repeating unit with a pendant (4-methylpentyl)oxy group, which would impart specific properties to the polymer, such as increased hydrophobicity and altered solubility compared to unsubstituted polyazetidine. The presence of this side chain could also influence the polymer's thermal properties and its interactions with other materials.

Table 2: Polymerization of Azetidine Derivatives

MonomerPolymerization MethodResulting Polymer StructureReference
AzetidineCationic Ring-Opening Polymerization (CROP)Hyperbranched Poly(trimethylenimine) utwente.nlacs.orgacs.org
N-(methanesulfonyl)azetidineAnionic Ring-Opening Polymerization (AROP)Branched Poly(N-methanesulfonylazetidine) rsc.org
N-(tolylsulfonyl)azetidinesAnionic Ring-Opening CopolymerizationLinear Poly(N-tolylsulfonylazetidine) nsf.gov

Azetidine Derivatives in the Design of Conformationally Constrained Molecular Systems

The incorporation of the azetidine ring into larger molecules is a powerful strategy for creating conformationally constrained systems. rsc.orgenamine.netnih.gov This is particularly valuable in medicinal chemistry, where restricting the conformational flexibility of a drug molecule can lead to increased binding affinity for its target and improved pharmacokinetic properties. enamine.nettechnologynetworks.comresearchgate.net

Azetidine derivatives have been used as rigid scaffolds to mimic or constrain the bioactive conformations of peptides and other pharmacologically active compounds. nih.govmdpi.com For example, azetidine-containing analogues of the antitumor agent TZT-1027 have been synthesized to explore the effects of conformational restriction on potency. nih.govmdpi.com The azetidine ring can also serve as a bioisosteric replacement for other cyclic or acyclic fragments in a molecule, offering a way to fine-tune its properties. researchgate.net

A molecule like this compound could serve as a building block in the synthesis of such conformationally constrained systems. The azetidine core would provide the rigid scaffold, while the 4-methylpentyl ether side chain could be used to modulate lipophilicity and other physicochemical properties, which are crucial for drug design. technologynetworks.com

Future Directions and Emerging Research Areas in Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidines has traditionally been challenging compared to their five- and six-membered counterparts. researchgate.net However, recent years have seen a surge in the development of more efficient and sustainable methods for their construction. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the principles of green chemistry.

One promising avenue is the use of photocatalysis , which harnesses visible light to drive chemical reactions under mild conditions. rsc.orgchemrxiv.orgnih.gov For instance, visible-light-mediated intermolecular [2+2] photocycloadditions of imines and alkenes have emerged as a powerful tool for synthesizing highly functionalized azetidines. nih.gov This method is characterized by its operational simplicity and broad substrate scope. nih.gov Another innovative photochemical approach involves a radical strain-release photocatalysis of azabicyclo[1.1.0]butanes (ABBs) to produce densely functionalized azetidines. chemrxiv.org

Biocatalysis offers another sustainable route to chiral azetidines. The use of enzymes can provide high levels of stereoselectivity, which is crucial for the synthesis of pharmaceuticals. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective magtech.com.cnnih.gov-Stevens rearrangement, a transformation not readily achieved with traditional catalysts. thieme-connect.comresearchgate.net

The development of novel catalytic systems is also at the forefront of sustainable azetidine (B1206935) synthesis. Lanthanum triflate (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines, a reaction that tolerates a variety of functional groups. frontiersin.orgfrontiersin.orgelsevierpure.com Furthermore, direct C-H activation and functionalization strategies are being explored as atom-economical methods to introduce complexity into the azetidine scaffold. nih.govacs.org

The use of greener solvents is another key aspect of sustainable synthesis. Cyclopentyl methyl ether (CPME) has been successfully employed as a more environmentally friendly alternative to traditional solvents in the flow synthesis of 3-substituted azetidines. acs.orguniba.it

Synthetic StrategyKey FeaturesRelevant Compounds/Intermediates
Photocatalysis Mild conditions, visible light, high functional group tolerance.2-Isoxazoline-3-carboxylates, Azabicyclo[1.1.0]butanes (ABBs)
Biocatalysis High enantioselectivity, use of enzymes.Aziridines, Aziridinium (B1262131) ylides
La(OTf)₃ Catalysis Regioselective, tolerates various functional groups.cis-3,4-Epoxy amines
Flow Chemistry Safer handling of reactive intermediates, improved scalability, use of green solvents.N-Boc-3-iodoazetidine

Exploration of Novel Reactivity Patterns and Selectivities

The strained four-membered ring of azetidines is not only a synthetic challenge but also a source of unique reactivity. rsc.orgresearchwithrutgers.com Researchers are increasingly exploring ways to harness this ring strain to drive novel chemical transformations.

Ring-opening reactions are a hallmark of azetidine chemistry, providing access to a diverse range of acyclic and larger heterocyclic structures. magtech.com.cnnih.govresearchgate.net The regioselectivity of these reactions is often dictated by the substituents on the azetidine ring. magtech.com.cn For example, nucleophilic attack typically occurs at the carbon atom adjacent to the nitrogen that is substituted with an activating group. magtech.com.cn Recent studies have investigated the acid-mediated intramolecular ring-opening of N-substituted azetidines, providing insights into their stability and decomposition pathways. nih.gov A "build and release" strategy, involving the photochemical synthesis of azetidinols followed by their ring-opening, has been developed for the preparation of highly substituted dioxolanes. beilstein-journals.org

The development of new cycloaddition reactions continues to be a fruitful area of research. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring, and recent advances have expanded its scope and utility. magtech.com.cnrsc.orgnih.gov

C-H functionalization represents a powerful strategy for the direct modification of the azetidine scaffold without the need for pre-functionalized substrates. The azetidine ring itself can act as a directing group for the regioselective ortho-C-H functionalization of aryl substituents. core.ac.uk Palladium-catalyzed C(sp³)–H arylation at the C3 position of azetidines has also been demonstrated, providing access to stereochemically defined building blocks. acs.org

Advanced Computational Predictions for Azetidine Design and Transformation

In recent years, computational chemistry has become an indispensable tool in guiding synthetic efforts. For azetidine chemistry, computational models are being used to predict reactivity, selectivity, and even the feasibility of a given transformation, thereby reducing the need for extensive empirical screening. mit.edu

Computational methods are also employed to analyze the physicochemical properties of virtual libraries of azetidine-based compounds. nih.gov For example, in silico analysis can be used to assess properties relevant to drug discovery, such as CNS multiparameter optimization (MPO) scores, which predict the likelihood of a compound being a successful central nervous system drug. nih.gov Furthermore, computational tools are used to predict the crystal structures of small molecules like azetidine, which is crucial for understanding their solid-state properties. researchgate.net

Computational ApplicationPurposeImpact on Azetidine Chemistry
Reaction Prediction Predicts the feasibility and outcome of chemical reactions.Accelerates discovery of new synthetic methods; reduces trial-and-error experimentation. mit.edu
Property Prediction Calculates physicochemical and drug-like properties of virtual compounds.Guides the design of azetidine libraries with desired characteristics (e.g., for CNS drugs). nih.gov
Crystal Structure Prediction Determines the likely solid-state packing of molecules.Informs on polymorphism and material properties. researchgate.net

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry is revolutionizing the way chemical libraries are produced and synthetic routes are optimized. These technologies offer significant advantages in terms of speed, efficiency, safety, and scalability, and they are increasingly being applied to the synthesis of N-heterocycles, including azetidines. researchgate.netresearchgate.netnih.gov

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a flask, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgacs.org This is particularly advantageous for handling highly reactive or unstable intermediates, which are often involved in azetidine synthesis. acs.org A continuous flow process for the synthesis of 3-substituted azetidines from a common precursor has been developed, demonstrating the robustness and sustainability of this approach. acs.orguniba.it

Automated synthesis platforms enable the rapid production of large libraries of compounds with minimal manual intervention. researchgate.netresearchgate.net These systems can perform multi-step reaction sequences, purifications, and analyses in a programmed manner. researchgate.net The development of automated processes for sequential heterocycle formation is paving the way for the efficient synthesis of complex molecules containing the azetidine motif. nih.govscribd.com The combination of automated synthesis with computational design tools creates a powerful workflow for the rapid exploration of chemical space and the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-((4-Methylpentyl)oxy)azetidine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methylpentanol derivatives and azetidine precursors. Key steps include:

  • Activation : Use of a base (e.g., sodium hydride or triethylamine) to deprotonate the hydroxyl group of 4-methylpentanol, forming an alkoxide intermediate.
  • Substitution : Reaction of the alkoxide with an azetidine-containing electrophile (e.g., azetidine hydrochloride) under anhydrous conditions.
  • Purification : Chromatography or recrystallization to isolate the product.
    Critical factors include temperature control (0–25°C to minimize side reactions), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios (excess alkoxide improves yield) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the azetidine ring (δ 3.5–4.5 ppm for N-linked protons) and alkyl chain integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C9_9H19_{19}NO).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm. Cross-reference with synthetic intermediates to rule out residual byproducts .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use LC-MS/MS for sensitivity and specificity:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove proteins and lipids.
  • Chromatography : Gradient elution (water/acetonitrile with 0.1% formic acid) to resolve the compound from matrix interferences.
  • Detection : Multiple reaction monitoring (MRM) transitions optimized for the protonated molecular ion and dominant fragments. Validate with spiked calibration standards (R2^2 > 0.99) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway of this compound to minimize byproduct formation?

  • Methodological Answer : Employ design of experiments (DoE) for systematic optimization:

  • Variables : Test temperature (0–40°C), solvent (DMF vs. THF), and base equivalents (1.2–2.0 mol).
  • Response Surface Methodology (RSM) : Identify interactions between variables affecting yield and purity.
  • Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
    Computational tools (e.g., density functional theory) can predict transition states to guide reagent selection .

Q. What mechanistic insights explain the regioselectivity of this compound in substitution reactions?

  • Methodological Answer : Investigate via isotopic labeling and kinetic studies:

  • Isotopic Tracing : Use 18^{18}O-labeled 4-methylpentanol to track oxygen transfer during substitution.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Molecular dynamics simulations to map steric and electronic effects influencing nucleophilic attack on the azetidine ring .

Q. How do steric and electronic properties of the 4-methylpentyl group influence the compound’s biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Analog Synthesis : Prepare derivatives with varying alkyl chain lengths (e.g., 4-ethylpentyl, 4-propylpentyl).
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Correlate activity with computed logP, polar surface area, and binding affinity scores.
    Results may reveal optimal chain length for membrane permeability and target engagement .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?

  • Methodological Answer : Implement a feedback loop between computation and experimentation:

  • Benchmarking : Validate computational models (e.g., DFT or MD simulations) against kinetic data (e.g., Arrhenius plots).
  • Error Analysis : Identify discrepancies in solvation models or entropy approximations.
  • Iterative Refinement : Adjust force field parameters or basis sets to better match observed reaction outcomes.
    Cross-disciplinary collaboration between computational and synthetic chemists is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.